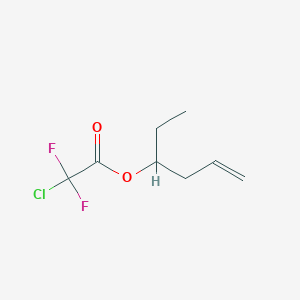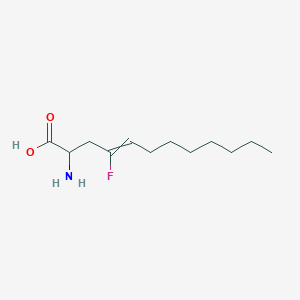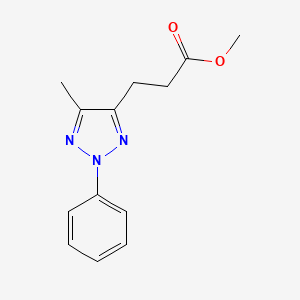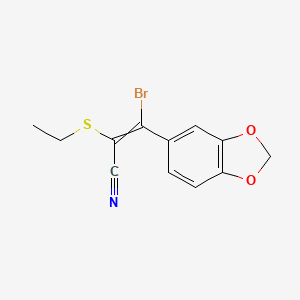![molecular formula C21H23NOS B15170475 Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- CAS No. 872992-42-2](/img/structure/B15170475.png)
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound features a piperidine ring substituted with a phenyl group and a cyclopropyl group bearing a phenylthio substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves multi-step processes that include cyclization, hydrogenation, and functional group transformations. One common method for synthesizing piperidine derivatives is the [3+3] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form the piperidine ring
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. The specific conditions for the synthesis of Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- would need to be optimized to ensure high yield and purity.
化学反应分析
Types of Reactions
Piperidine derivatives can undergo a variety of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives typically yields piperidinones, while reduction reactions can regenerate the original piperidine compound.
科学研究应用
Piperidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
作用机制
The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperidine derivatives act as cholinesterase inhibitors, which can increase the levels of acetylcholine in the brain and improve cognitive function . The specific molecular targets and pathways involved depend on the structure of the piperidine derivative and its functional groups.
相似化合物的比较
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylthio and cyclopropyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
872992-42-2 |
|---|---|
分子式 |
C21H23NOS |
分子量 |
337.5 g/mol |
IUPAC 名称 |
(3-phenylpiperidin-1-yl)-(1-phenylsulfanylcyclopropyl)methanone |
InChI |
InChI=1S/C21H23NOS/c23-20(21(13-14-21)24-19-11-5-2-6-12-19)22-15-7-10-18(16-22)17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2 |
InChI 键 |
OZFIQFOWJRHRJW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)C2(CC2)SC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)


![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)

![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)

![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)
